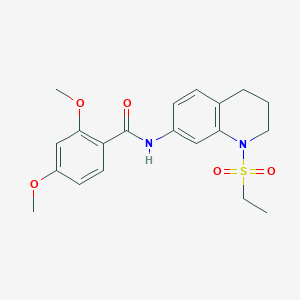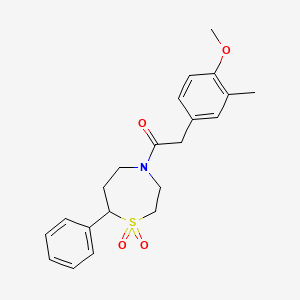
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide involves the Pictet-Spengler reaction, which is a method used to synthesize tetrahydroisoquinoline derivatives. In the first paper, the authors describe the synthesis of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones through an activated Pictet-Spengler reaction. This involves the reaction of imines with acyl chloride and AlCl3, followed by oxidation with silver(II) oxide in nitric acid. The reaction conditions can be adjusted to modify the N-protecting group, which is a crucial step in the synthesis of various substituted tetrahydroisoquinolines .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is significant for their interaction with biological targets. In the second paper, the authors compare the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT). Molecular modeling studies suggest that the sulfonamide group in these compounds can form hydrogen bonds with the enzyme, which is crucial for their inhibitory potency. The crystal structure of human PNMT in complex with a sulfonamide derivative reveals that the sulfonamide oxygens, rather than the -NH- group, are responsible for the interaction with the enzyme .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by their functional groups. The sulfonamide group, for example, is a key functional group that interacts with PNMT. The comparison between sulfonamides and sulfones in the second paper shows that while sulfones are more lipophilic, they are less potent than their corresponding sulfonamides. This suggests that the presence of the sulfonamide -NH- group is important for the inhibitory potency of these compounds, likely due to the formation of a hydrogen bond with the main chain carbonyl oxygen of Asn39 in the active site of PNMT .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethylsulfonyl group would increase the compound's lipophilicity, potentially affecting its ability to cross biological barriers such as the blood-brain barrier. The dimethoxybenzamide moiety could also affect the compound's solubility and stability. While the papers provided do not directly discuss the physical and chemical properties of this specific compound, the principles derived from the synthesis and structure-activity relationship studies of similar tetrahydroisoquinoline derivatives can be applied to infer some of its properties .
科学的研究の応用
Synthesis and Chemical Behavior
Novel Synthesis Approaches : Research has demonstrated innovative synthetic routes for similar compounds, aiming at improving efficiency and scalability. For instance, a practical and scalable synthesis was developed for YM758 monophosphate, a compound with an if current channel inhibitor activity, showcasing a novel approach to synthesizing such complex molecules (Yoshida et al., 2014).
Chemical Transformations and Mechanisms : Studies have explored the chemical behaviors of related compounds under various conditions. For example, the Pummerer-type cyclization technique was used to synthesize derivatives, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization processes (Saitoh et al., 2001). Another study focused on the cascade halosulfonylation of 1,7-enynes, establishing a method for synthesizing 3,4-dihydroquinolin-2(1H)-ones, demonstrating a sophisticated approach to building molecular complexity (Zhu et al., 2016).
Potential Therapeutic Applications
Cancer Research : Compounds with similar structures have been evaluated for their anticancer properties. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives showed potent cytotoxic activity against various cancer cell lines, with certain compounds inducing apoptosis and cell cycle arrest, suggesting their potential as cancer therapeutics (Ravichandiran et al., 2019).
Probe Development for PET Imaging : A study on 18F-ISO-1, a cellular proliferative marker for PET imaging, showed its effectiveness in imaging tumor proliferation, correlating with the Ki-67 and mitotic index in cancer patients. This highlights the potential of similar compounds in diagnostic imaging and assessing tumor proliferation (Dehdashti et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-11-5-6-14-7-8-15(12-18(14)22)21-20(23)17-10-9-16(26-2)13-19(17)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFQBKYSLSTGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2546160.png)

![(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2546163.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2546167.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)
![1-(4-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2546171.png)

![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)
![1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546176.png)
